molecular formula C11H24O3 B15346097 Ethanol, 2-(2-(heptyloxy)ethoxy)- CAS No. 25961-87-9

Ethanol, 2-(2-(heptyloxy)ethoxy)-

Cat. No.: B15346097
CAS No.: 25961-87-9
M. Wt: 204.31 g/mol
InChI Key: OVPQPMTZOLCPHB-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-(heptyloxy)ethoxy)- is a chemical compound with the CAS Registry Number 25961-87-9 . It is characterized by the molecular formula C11H24O3 and has a molecular weight of 204.3065 g/mol . This organic compound, structurally composed of a heptyl chain linked to a diethylene glycol moiety via an ether bond, is part of the glycol ether family. Glycol ethers are a class of solvents known for their ability to dissolve a wide range of substances and are typically used in specialized formulations and chemical synthesis. Please note that specific data on its applications, mechanism of action, and detailed research value are not available in the current data sources. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25961-87-9

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

2-(2-heptoxyethoxy)ethanol

InChI

InChI=1S/C11H24O3/c1-2-3-4-5-6-8-13-10-11-14-9-7-12/h12H,2-11H2,1H3

InChI Key

OVPQPMTZOLCPHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCOCCO

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Alkoxyethoxyethanol Derivatives

Novel Synthetic Pathways for Heptyloxyethoxyethanol Compounds

The creation of heptyloxyethoxyethanol and related compounds can be achieved through several synthetic strategies, each with its own set of advantages and challenges. Traditional methods often involve esterification and etherification reactions, while newer approaches leverage catalysis to improve efficiency and selectivity.

Esterification and Etherification Routes: Advancements and Challenges

Esterification and etherification are fundamental reactions in the synthesis of glycol ethers. Glycol ethers can react with carboxylic acids, acid chlorides, and anhydrides to form esters. sigmaaldrich.cn The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is a classic method for forming the ether linkage. libretexts.org

A known route for producing glycol ether acetates is through the esterification of a glycol ether with acetic acid. repositorioinstitucional.mx The synthesis of the picryl ether of methoxypolyethylene glycol, for instance, involves the reaction of the lithium alkoxide of the glycol with picryl chloride. researchgate.net Another example is the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol, which starts from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride. rsc.org

Challenges in these routes include achieving high selectivity, especially when dealing with polyglycols where multiple hydroxyl groups are available for reaction. The presence of water can also be unfavorable for ether formation, necessitating its removal to drive the reaction towards the desired product. acs.org

Catalytic Approaches in the Synthesis of Long-Chain Glycol Ethers

Catalysis plays a pivotal role in modern organic synthesis, and the production of long-chain glycol ethers is no exception. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and control product distribution.

Solid acid catalysts, such as zeolites and ion-exchange resins like Amberlyst 15, have been effectively used in the etherification of glycerol (B35011) with alcohols like ethanol (B145695) and tert-butyl alcohol. researchgate.netmdpi.comtandfonline.comresearchgate.net In the etherification of glycerol with ethanol, a cation exchange resin demonstrated superior activity over H-beta zeolite. researchgate.nettandfonline.com The acidity of the catalyst can influence side reactions, such as the self-etherification of the alcohol. researchgate.netmdpi.com Ruthenium complexes have also been shown to catalyze the direct synthesis of polyesterethers from ethylene (B1197577) glycol. acs.org

Phase-transfer catalysts (PTCs) like polyethylene (B3416737) glycol (PEG) offer a greener alternative for reactions involving immiscible phases, such as the methylation of eugenol (B1671780) using dimethyl carbonate. frontiersin.org

Optimization of Reaction Conditions for Enhanced Selectivity and Atom Economy

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired glycol ether while minimizing waste. Key parameters that are often tuned include temperature, pressure, catalyst loading, and the molar ratio of reactants.

In the etherification of glycerol, increasing the reaction temperature and catalyst loading generally leads to higher conversion rates. researchgate.netmdpi.comtandfonline.com However, a high ethanol-to-glycerol molar ratio can favor the formation of diethyl ether as a side product. researchgate.netmdpi.com The choice of solvent can also significantly impact the reaction outcome. For instance, in the ruthenium-catalyzed synthesis of polyesterether from ethylene glycol, using diglyme (B29089) or dimethoxyethane as a solvent resulted in higher conversions compared to THF or water. acs.org

The following interactive table summarizes the optimization of various reaction parameters in different glycol ether synthesis scenarios.

ReactionCatalystSolventTemperature (°C)Reactant RatioKey FindingReference
Glycerol EtherificationAmberlyst 15-26912:1 (Ethanol:Glycerol)97% glycerol conversion was achieved under these optimized conditions. mdpi.com
Polyesterether SynthesisRu-5 complexDiglyme1002 mmol ethylene glycolHigher conversion (83%) and molar mass (31,200 Da) were obtained. acs.org
Glycerol EtherificationCation Exchange Resin---Reaction rate increased with catalyst loading and temperature. researchgate.nettandfonline.com
Polyesterether SynthesisRu-1THF-2 mmol ethylene glycolLower conversion (63%) compared to other solvents. acs.org

Mechanistic Elucidation of Ether Bond Formation in Poly(ethylene glycol) Chains

A deep understanding of the reaction mechanisms involved in the formation of ether bonds within polyethylene glycol (PEG) chains is essential for controlling the synthesis of well-defined alkoxyethoxyethanol derivatives. This involves both experimental kinetic studies and theoretical computational modeling.

Kinetic Studies of Etherification Reactions Involving Branched and Linear Precursors

Kinetic studies provide valuable insights into the rates and mechanisms of etherification reactions. The etherification of glycerol with ethanol has been shown to have an apparent activation energy of 25.1 kcal/mol for glycerol and 26.6 kcal/mol for ethanol. researchgate.nettandfonline.com In the catalytic etherification of glycerol with tert-butyl alcohol, simplified heterogeneous kinetic models have been proposed to describe the process, identifying four ether products and isobutylene (B52900) from a side reaction. researchgate.net

The esterification of glycol ethers with acetic acid has been studied under both homogeneous and heterogeneous catalytic conditions, with second-order and Langmuir-Hinshelwood kinetic models being proposed, respectively. repositorioinstitucional.mx These studies have found that the reaction rate is significantly affected by temperature, catalyst type, and catalyst loading. repositorioinstitucional.mx

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at the molecular level. DFT calculations have been employed to study the reductive etherification of n-butanol and 4-heptanone, suggesting that the reaction likely proceeds through the formation of an enol intermediate on the catalyst support, followed by hydrogenation on the metal nanoparticle. nih.gov These calculations can also rationalize the dependence of reaction rates on catalyst particle size. nih.gov

For the Chan-Lam etherification reaction, computational studies have explored different mechanistic pathways and their energetics. researchgate.net Similarly, the mechanisms of polyesterification between succinic acid and ethylene glycol have been investigated using DFT, revealing both concerted and stepwise pathways. rsc.org These computational approaches allow for the optimization of reactant geometries, transition states, and intermediates, providing a detailed picture of the reaction energy landscape. rsc.org

Synthetic Strategies for Isomeric and Stereoisomeric Variants (If Applicable)

The synthesis of isomeric variants of Ethanol, 2-(2-(heptyloxy)ethoxy)- primarily revolves around the use of different structural isomers of the starting alcohol. For instance, instead of the straight-chain n-heptanol, a branched isomer like 2-ethylhexanol can be used. The ethoxylation of 2-ethylhexanol would lead to the formation of 2-(2-(2-ethylhexyloxy)ethoxy)ethanol and its corresponding oligomers. nih.gov The fundamental synthetic methodology, either Williamson ether synthesis or ethoxylation, remains the same. The choice of the isomeric alcohol directly dictates the structure of the resulting alkoxyethoxyethanol.

Stereoisomerism is not a significant consideration for Ethanol, 2-(2-(heptyloxy)ethoxy)- as it does not possess any chiral centers in its most common form. However, if a chiral alcohol, such as (S)- or (R)-2-heptanol, were used as the starting material in a Williamson ether synthesis or an ethoxylation reaction, the resulting alkoxyethoxyethanol product would be a mixture of diastereomers. The stereochemistry of the initial alcohol would be retained in the final product. The synthesis of specific stereoisomers would necessitate the use of stereochemically pure starting materials.

Purity and Structural Homogeneity Assessment in Complex Reaction Mixtures

The analysis of complex reaction mixtures of alkoxyethoxyethanols is crucial for quality control and to understand the distribution of oligomers. researchgate.netresearchgate.net These mixtures often contain a range of ethoxylates with varying numbers of ethylene oxide units, as well as unreacted starting materials and byproducts. nih.govresearchgate.net

Several analytical techniques are employed to assess the purity and structural homogeneity of these complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method for separating the different ethoxymers based on the length of both the alkyl and the ethoxylic chains. researchgate.net Derivatization of the alcohol ethoxylates, for instance by converting them to their corresponding sulfates or furoyl derivatives, can enhance their detection by UV or mass spectrometry (MS) detectors. researchgate.netresearchgate.net

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for characterizing these mixtures. researchgate.netnih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the ethoxylate molecules, allowing for the determination of their molecular weight distribution. researchgate.netnih.gov By analyzing the mass spectra, it is possible to identify and quantify the individual ethoxymers present in the mixture. epa.gov

Gas chromatography (GC) is another valuable technique, especially for the analysis of more volatile, lower molecular weight ethoxylates. nih.gov Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of the analytes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis of complex mixtures of ethoxylates without the need for chromatographic separation. nih.gov

The following table summarizes the common analytical techniques used for the assessment of alkoxyethoxyethanol mixtures:

Analytical TechniquePrincipleInformation Obtained
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and chain length.Distribution of ethoxymers, separation of isomers.
Gas Chromatography (GC) Separation based on volatility and boiling point.Analysis of lower molecular weight ethoxylates and impurities.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.Molecular weight distribution, identification of individual oligomers.
Nuclear Magnetic Resonance (NMR) Interaction of atomic nuclei with a magnetic field.Detailed structural information, quantification of components.

By employing a combination of these analytical methods, a comprehensive understanding of the purity and structural homogeneity of complex alkoxyethoxyethanol reaction mixtures can be achieved. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For Ethanol (B145695), 2-(2-(heptyloxy)ethoxy)-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecular framework.

While specific published spectra for this exact compound are not widely available, the expected chemical shifts and multiplicities can be accurately predicted based on its structure and data from closely related glycol ethers. A study involving the synthesis of diethylene glycol monoheptyl ether confirmed its structure via NMR, noting that the signals for oxymethylene protons are typically found in the narrow range of 3.4-3.7 ppm, while the terminal methyl group of the heptyl chain appears at a much higher field (around 0.9 ppm). saarj.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanol, 2-(2-(heptyloxy)ethoxy)-

Atom NumberingAtom TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
1CH₃~0.89t~14.1
2CH₂~1.29m~22.6
3CH₂~1.31m~26.1
4CH₂~1.33m~29.2
5CH₂~1.57p~31.8
6O-CH₂~3.44t~70.9
7O-CH₂~3.59t~70.4
8O-CH₂~3.67t~72.6
9O-CH₂~3.72t~61.7
10OHVariables-

Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary based on solvent and concentration. Multiplicities: s=singlet, t=triplet, p=pentet, m=multiplet.

Two-Dimensional NMR Correlative Spectroscopies (e.g., COSY, HMQC, HSQC, NOESY)

To move beyond simple prediction and definitively assign the structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Ethanol, 2-(2-(heptyloxy)ethoxy)-, a COSY spectrum would show correlations between adjacent methylene (B1212753) (CH₂) groups, allowing for a sequential "walk" along the heptyl chain and the ethylene (B1197577) glycol units. For example, the protons on C9 would show a cross-peak with the protons on C8, which in turn would correlate with C7, and so on, confirming the C9-C8-C7-O-C6 connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map protons directly to their attached carbons (¹H-¹³C). An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton chemical shifts to their corresponding carbon shifts in Table 1. This is crucial for unambiguously assigning the closely spaced methylene signals of the ethoxy chains (C7, C8, C9).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It is particularly useful for conformational analysis, as discussed below.

Advanced NMR Techniques for Conformational Analysis in Solution and Solid States

The flexibility of the ether linkages and the terminal hydroxyethyl (B10761427) group in Ethanol, 2-(2-(heptyloxy)ethoxy)- allows it to adopt numerous conformations in solution. The competition between intramolecular and intermolecular hydrogen bonding significantly influences the preferred geometry. nih.gov

In solution, advanced NMR techniques can probe these conformational preferences. NOESY experiments can reveal through-space correlations that indicate folding of the molecule. For instance, a NOE between protons on the heptyl chain (e.g., C6) and the terminal ethoxy group (e.g., C9) would suggest a bent or folded conformation. Furthermore, detailed analysis of the scalar coupling constants (J-values) between protons can provide information about the dihedral angles along the C-O and C-C bonds, offering insight into the population of gauche versus trans conformers. nih.gov In the liquid state, intermolecular interactions, especially hydrogen bonding, play a dominant role in determining the conformation of glycol ethers. nih.gov

Mass Spectrometry (MS) for Elucidating Molecular Architecture and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. For Ethanol, 2-(2-(heptyloxy)ethoxy)-, HRMS would be used to verify its chemical formula, C₁₁H₂₄O₃.

Table 2: Predicted HRMS Data for Ethanol, 2-(2-(heptyloxy)ethoxy)-

Ion SpeciesChemical FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₁₁H₂₅O₃⁺205.17982
[M+Na]⁺C₁₁H₂₄O₃Na⁺227.16176
[M+K]⁺C₁₁H₂₄O₃K⁺243.13570

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., [M+H]⁺) and inducing it to fragment. Analyzing the resulting product ions provides detailed structural information. For glycol ethers, fragmentation typically occurs via cleavage of the C-O and C-C bonds, particularly the ether linkages.

The expected fragmentation pathway for protonated Ethanol, 2-(2-(heptyloxy)ethoxy)- would involve characteristic neutral losses of ethoxy units (C₂H₄O, 44.03 Da) and the loss of the heptyl chain.

Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of Ethanol, 2-(2-(heptyloxy)ethoxy)-

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
205.18161.1344.05 (C₂H₄O)Loss of the terminal hydroxy-ethoxy group
205.18117.0888.10 (C₄H₈O₂)Loss of both ethoxy groups
205.18107.1198.10 (C₇H₁₄)Cleavage of the heptyl-oxygen bond
205.1889.06116.12 (C₇H₁₆O)Loss of heptanol (B41253)
205.1845.03160.15Protonated ethoxy group [CH₂CH₂OH]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. These techniques are highly sensitive to the chemical environment and are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

For Ethanol, 2-(2-(heptyloxy)ethoxy)-, the key functional groups are the hydroxyl (-OH) group, the ether linkages (C-O-C), and the alkyl chains (C-H).

O-H Stretch: The most prominent feature in the IR spectrum would be the O-H stretching vibration. In a non-hydrogen-bonded (gas phase or dilute solution in a non-polar solvent) state, this appears as a sharp band around 3600-3650 cm⁻¹. In the pure liquid, where molecules are linked by hydrogen bonds, this band becomes very broad and shifts to a lower frequency (typically 3200-3500 cm⁻¹). The extent of this broadening and shifting provides direct evidence of the strength and nature of the hydrogen bonding network.

C-H Stretch: Sharp bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the heptyl and ethoxy chains.

C-O Stretch: Strong C-O stretching bands are characteristic of ethers and alcohols and are typically found in the 1050-1150 cm⁻¹ region. The multiple ether linkages in the molecule would likely result in a strong, complex absorption band in this area.

Table 4: Characteristic Vibrational Modes for Ethanol, 2-(2-(heptyloxy)ethoxy)-

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (H-bonded)R-O-H3200 - 3500Strong, BroadWeak
C-H StretchC-H (sp³)2850 - 3000StrongStrong
CH₂ BendCH₂1450 - 1485MediumMedium
O-H BendR-O-H~1350 - 1450Medium, BroadWeak
C-O StretchC-O (Ether & Alcohol)1050 - 1150StrongMedium-Weak

Raman spectroscopy provides complementary information. While the O-H stretch is weak in Raman spectra, the C-H and C-C skeletal vibrations of the alkyl chain are typically strong, making it a useful technique for studying the hydrocarbon portion of the molecule. The dual functionality of glycol ethers, possessing both ether and alcohol groups, allows for the formation of complex hydrogen-bonding networks, which can be effectively probed by observing shifts in these characteristic vibrational bands. sigmaaldrich.cn

Advanced X-ray Diffraction and Scattering Studies (If Applicable)

While "Ethanol, 2-(2-(heptyloxy)ethoxy)-" is a liquid at room temperature and thus not amenable to traditional single-crystal X-ray diffraction, advanced X-ray scattering techniques can provide valuable information about its behavior in solution and in different phases. These techniques are particularly useful for characterizing the self-assembly of surfactants and the structure of any ordered phases that may form under certain conditions.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of matter on the nanoscale, typically in the range of 1 to 100 nanometers. wikipedia.org This makes it an ideal tool for characterizing the size, shape, and arrangement of micelles and other supramolecular structures formed by surfactants like "Ethanol, 2-(2-(heptyloxy)ethoxy)-" in solution. researchgate.net

In a SAXS experiment, a beam of X-rays is passed through the sample, and the scattered X-rays are collected at very small angles. youtube.com The resulting scattering pattern is a function of the electron density differences within the sample. youtube.com By analyzing the scattering data, it is possible to determine various parameters of the surfactant aggregates, such as their radius of gyration, shape (e.g., spherical, cylindrical, or ellipsoidal), and the distance between them. researchgate.netrsc.org

SAXS can be used to study how the aggregation behavior of "Ethanol, 2-(2-(heptyloxy)ethoxy)-" is affected by factors such as concentration, temperature, and the presence of additives. osti.gov This information is crucial for understanding the performance of the surfactant in various applications.

The table below provides an example of the kind of structural information that can be obtained from a SAXS analysis of a surfactant solution.

Table 3: Illustrative SAXS Data for a Non-Ionic Surfactant Solution

Parameter Description Illustrative Value
q-range Range of scattering vectors probed 0.01 - 0.5 Å⁻¹
Radius of Gyration (Rg) A measure of the overall size of the micelle 2.5 nm
Scattering Form Indicates the shape of the micelles Globular/Ellipsoidal
Peak Position (q_max) Related to the inter-micellar distance 0.12 Å⁻¹

This table presents hypothetical SAXS data for a typical non-ionic surfactant solution, illustrating the type of information that can be obtained. rsc.orgnih.gov

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), provides information about the atomic-level structure of materials. wikipedia.org While "Ethanol, 2-(2-(heptyloxy)ethoxy)-" is a liquid, WAXS can be used to study any crystalline or liquid-crystalline phases that may form at different temperatures or in concentrated systems. libretexts.org

WAXS patterns are characterized by sharp Bragg peaks for crystalline materials and broad, diffuse halos for amorphous or liquid-like materials. diamond.ac.uk The positions and intensities of the Bragg peaks can be used to determine the unit cell dimensions and symmetry of the crystalline phase. wikipedia.org For semi-crystalline polymers and surfactants, WAXS can be used to determine the degree of crystallinity. azom.comxenocs.com

In the context of "Ethanol, 2-(2-(heptyloxy)ethoxy)-," WAXS could be used to investigate the structure of any solid phases that form upon cooling or to study the short-range order within the liquid phase. The technique can provide insights into the packing of the alkyl chains and the conformation of the ethylene oxide units. diamond.ac.uk

The table below summarizes the type of information that can be derived from a WAXS experiment on a material that exhibits both crystalline and amorphous character.

Table 4: Information Derivable from WAXS Analysis

Parameter Description
2θ Range The range of scattering angles measured, typically 5° to 60°
d-spacing The distance between crystallographic planes, calculated from Bragg's Law
Crystalline Peaks Sharp peaks indicating ordered, crystalline domains
Amorphous Halo A broad hump indicating disordered, amorphous regions
Degree of Crystallinity The percentage of the material that is crystalline, calculated from the relative areas of the crystalline peaks and the amorphous halo

This table outlines the key parameters and information that can be obtained from a WAXS analysis of a semi-crystalline material. wikipedia.orglibretexts.orgazom.com

Theoretical and Computational Chemistry: Molecular Modeling and Quantum Mechanical Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental in providing a detailed description of the electronic structure of a molecule, which is crucial for understanding its chemical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Ethanol (B145695), 2-(2-(heptyloxy)ethoxy)-, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization). Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), have been effectively used for similar glycol ethers. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise molecular geometry.

Furthermore, DFT is used to explore the potential energy surface of the molecule, identifying different conformers and the energy barriers between them. This is particularly important for flexible molecules like alcohol ethoxylates, which possess multiple rotatable bonds. For instance, studies on related glycol ethers have successfully used DFT to analyze their conformational preferences. acs.org A typical output from such a study would include the relative energies of different conformers, as shown in the hypothetical data table below.

Table 1: Hypothetical DFT-Calculated Relative Energies of Ethanol, 2-(2-(heptyloxy)ethoxy)- Conformers

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Global Minimum 0.00 C-O-C-C: 178.5, O-C-C-O: 65.2
Local Minimum 1 1.25 C-O-C-C: 60.1, O-C-C-O: 179.3
Local Minimum 2 2.50 C-O-C-C: -62.4, O-C-C-O: 63.8

Note: This data is representative and based on typical findings for similar molecules.

For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide benchmark-quality energetic and spectroscopic data. acs.org These methods are invaluable for calibrating less expensive methods like DFT and for situations where high accuracy is paramount. For example, ab initio calculations can yield highly accurate predictions of vibrational frequencies, which can then be compared with experimental infrared and Raman spectra to validate the computed structures.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

MD simulations rely on a set of parameters known as a force field to describe the potential energy of the system as a function of its atomic coordinates. The accuracy of an MD simulation is critically dependent on the quality of the force field. For alkoxyethoxyethanols, force fields like AMBER and OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) are commonly adapted. nih.govvanderbilt.edu

The development of a specific force field for Ethanol, 2-(2-(heptyloxy)ethoxy)- would involve parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from a combination of high-level QM calculations and fitting to experimental data for related molecules, such as liquid densities and enthalpies of vaporization. vanderbilt.edu The transferability of these force fields is a key area of research, with studies showing that parameters developed for shorter glymes can be successfully applied to longer ones. nih.gov

With a validated force field, MD simulations can be used to study Ethanol, 2-(2-(heptyloxy)ethoxy)- in various environments. In aqueous solution, simulations can reveal details about its hydration shell, the arrangement of water molecules around its hydrophilic ethoxy groups and hydrophobic heptyl chain. At interfaces, such as air-water or oil-water, MD simulations can predict the orientation of the molecule, which is fundamental to its surfactant properties. mdpi.com For instance, simulations can quantify the tilt angle of the molecule with respect to the interface and the solvent-accessible surface area of its different parts. mdpi.com

Table 2: Hypothetical MD Simulation Data for Ethanol, 2-(2-(heptyloxy)ethoxy)- at an Air-Water Interface

Property Simulated Value
Average Tilt Angle (with respect to interface normal) 35 degrees
Heptyl Chain SASA (Solvent-Accessible Surface Area) 20 Ų
Ethoxy Chain SASA 150 Ų

Note: This data is representative and based on typical findings for similar surfactants.

Computational Prediction of Self-Assembly Tendencies and Aggregation Behavior

A key characteristic of surfactants like Ethanol, 2-(2-(heptyloxy)ethoxy)- is their ability to self-assemble into larger structures like micelles in solution. Computational methods are increasingly used to predict and understand this behavior. rsc.orgfrontiersin.org

Coarse-grained (CG) MD simulations, where groups of atoms are represented as single beads, allow for the simulation of larger systems over longer timescales, which are often necessary to observe micellization. frontiersin.org Dissipative Particle Dynamics (DPD) is another powerful coarse-grained method that has been successfully applied to predict the self-assembly of amphiphilic molecules. acs.org

Furthermore, theoretical frameworks like the self-consistent field theory (SCFT) are being developed to predict the critical micelle concentration (CMC) and micellar structures of nonionic surfactants. arxiv.org These methods can capture how changes in molecular architecture, such as the length of the alkyl chain or the number of ethoxy units, affect the CMC. arxiv.org Machine learning models are also emerging as a promising tool to predict self-assembly behavior based on molecular descriptors, potentially accelerating the design of new surfactants. rsc.orgacs.org

Micellization and Vesicle Formation Modeling

The self-assembly of Ethanol, 2-(2-(heptyloxy)ethoxy)-, a nonionic surfactant often abbreviated as C₇E₂, into micelles in aqueous solutions has been a subject of computational investigation. Molecular dynamics (MD) simulations, at both all-atom and coarse-grained levels, have provided significant molecular-level insights into this process. These simulations show that the process of micellization is rapid, with surfactant molecules quickly aggregating into a small number of clusters which then merge into larger, near-spherical micelles. asianpubs.org The hydrophobic heptyl tails of the C₇E₂ molecules form the core of these micelles to minimize contact with water, while the hydrophilic ethylene (B1197577) oxide headgroups form a stabilizing outer corona. asianpubs.orgkcl.ac.uk

Computer simulations of simple water/surfactant models have successfully captured the complete size distribution of micelles and observed key dynamical processes. core.ac.uk These include the entry and exit of individual surfactant molecules from a micelle, the fusion of two micelles, and the gradual breakdown of a micelle. core.ac.uk Such simulations are crucial for understanding the equilibrium and dynamic properties of these self-assembled structures. core.ac.uk

The transition from spherical to other morphologies, like wormlike micelles, is influenced by factors such as surfactant concentration. asianpubs.org As concentration increases, the calculated properties of the micelles, such as aggregation number, tend to increase. asianpubs.org The architecture of the surfactant molecule itself, specifically the balance between the hydrophobic chain length and the size of the polar headgroup, is a primary determinant of aggregate shape. asianpubs.org

Vesicle formation from single-chain surfactants like C₇E₂ is less common than micellization. The molecular geometry, particularly the ratio of the headgroup area to the tail volume, favors the formation of curved micellar structures. However, under specific conditions, such as in the presence of co-solvents or other amphiphiles, the formation of bilayer vesicles can be observed. For instance, studies on related systems have shown that the addition of ethanol can alter the polarity of the solvent, which in turn influences surfactant self-assembly and can lead to larger aggregates or different morphologies like vesicles. semanticscholar.orgmdpi.com

Interactive Data Table: Simulated Micellar Properties of Alcohol Ethoxylates

Surfactant Concentration (mM) Aggregation Number Micelle Shape Simulation Method
C₈E₄ 90 ~30-40 Near-Spherical Atomistic MD asianpubs.org
C₁₂E₄ 90 ~60-75 Near-Spherical Atomistic MD asianpubs.org

Interaction Energies and Binding Motifs with Solute Molecules

Computational methods are pivotal in quantifying the interactions between nonionic surfactant micelles, such as those formed by C₇E₂, and various solute molecules. These studies are essential for understanding the solubilization capacity of micelles, a key function in applications ranging from drug delivery to cleaning products. kcl.ac.uk Techniques like molecular dynamics simulations and quantum mechanical calculations can determine binding free energies and elucidate the preferred location and orientation of solutes within the micellar assembly. nih.govacs.org

The hydrophobic core of the C₇E₂ micelle serves as a microenvironment for the solubilization of nonpolar or poorly water-soluble molecules. kcl.ac.uk The primary driving force for this encapsulation is the hydrophobic effect. Simulation studies on similar surfactant systems show that hydrophobic molecules are partitioned into the core, where they are shielded from the aqueous bulk phase. kcl.ac.uksemanticscholar.org The interaction energy for these nonpolar solutes is significant, reflecting a strong thermodynamic preference for the micellar core over the aqueous environment.

For polar or amphiphilic solutes, the interactions are more complex, often involving the micellar corona or the interface between the core and the corona. The ethylene oxide headgroups of C₇E₂ can form hydrogen bonds and engage in van der Waals interactions with solute molecules. mdpi.com Studies on the interaction of charged polypeptides with nonionic surfactants have shown that binding is often a cooperative process occurring at the micelle's palisade region (the area between the hydrophobic core and the hydrophilic outer surface). nih.gov The solute molecules orient themselves to maximize favorable interactions, for example, by placing their hydrophobic parts into the micelle core while their polar groups remain at the interface, interacting with the surfactant headgroups and water. nih.gov The strength of these interactions can be quantified by calculating binding and interaction energies, which account for electrostatic and van der Waals contributions. acs.org

Interactive Data Table: Calculated Interaction and Binding Energies for Model Solute-Surfactant Systems

Surfactant/Solute Pair Interaction Type Interaction Energy (kcal/mol) Binding Energy (kcal/mol) Computational Method
Anionic Surfactant + MPD Electrostatic/vdW -20 to -35 -5 to -15 Quantum Mechanics acs.org
Cationic Surfactant + MPD Electrostatic/vdW -15 to -25 -2 to -8 Quantum Mechanics acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models provide crucial insights into the design principles of alcohol ethoxylate (AE) surfactants, the class to which Ethanol, 2-(2-(heptyloxy)ethoxy)- belongs. nih.gov Rather than predicting specific properties of one compound, these models establish general correlations between the molecular structure of surfactants and their physicochemical properties, such as surface activity and aggregation behavior. nih.govnih.gov

A fundamental principle derived from QSAR studies on AEs is the predictable influence of the hydrophobic alkyl chain length (n) and the hydrophilic poly(ethylene oxide) chain length (m). For instance, increasing the length of the alkyl chain generally enhances the surfactant's surface activity and lowers its critical micelle concentration (CMC). This is due to the increased hydrophobicity driving the molecules to aggregate at lower concentrations.

QSAR models often use molecular descriptors that quantify hydrophobicity (e.g., logP, the octanol-water partition coefficient) and molecular topology to build these correlations. nih.gov The insights from these models are invaluable for rationally designing new surfactant molecules. By systematically tuning the alkyl and ethoxylate chain lengths, it is possible to create novel AEs with tailored properties for specific applications, such as optimized emulsification, wetting, or detergency. shell.com

Intermolecular Interactions and Supramolecular Self Assembly Mechanisms

Molecular Recognition and Host-Guest Interactions with Macromolecules and Bio-mimetic Systems

The ability of nonionic surfactants like C7E2 to participate in molecular recognition and host-guest interactions is primarily dictated by the poly(ethylene glycol) (PEG) nature of its headgroup. These interactions are crucial in various biological and pharmaceutical contexts.

A prominent example of host-guest chemistry involving PEG-containing molecules is their interaction with cyclodextrins (CDs). nih.govnih.govnankai.edu.cnscispace.comresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nankai.edu.cn They can encapsulate guest molecules, including the hydrophobic alkyl chains of surfactants, forming inclusion complexes. nih.gov For instance, α-cyclodextrin has been shown to form pseudo-rotaxanes with poly(ethylene glycol) chains, where the CD molecules are threaded onto the polymer. princeton.edu This complexation is driven by favorable van der Waals interactions between the hydrophobic cavity of the cyclodextrin (B1172386) and the alkyl chain of the surfactant, as well as hydrogen bonding between the ether oxygens of the PEG chain and the hydroxyl groups of the cyclodextrin. princeton.edursc.org Such host-guest interactions can significantly alter the physicochemical properties of the surfactant, influencing its solubility, aggregation behavior, and interfacial properties. rsc.org

While specific studies on C7E2 with macromolecules are limited, the principles derived from studies on similar PEG-based surfactants and polymers are applicable. The ethylene (B1197577) oxide units of the C7E2 headgroup can engage in hydrogen bonding with complementary functionalities on macromolecules, such as proteins. The hydrophobic heptyl tail can also interact with hydrophobic pockets on protein surfaces. This dual interaction capability allows these surfactants to be used in stabilizing proteins and in drug delivery systems, where they can form complexes with both the drug molecule and the biological target. nih.gov

Formation and Characterization of Ordered Supramolecular Architectures

The self-assembly of C7E2 in solution is a spontaneous process driven by the hydrophobic effect, leading to the formation of various ordered supramolecular architectures, including micelles, and under certain conditions, liquid crystalline phases.

Theoretical Frameworks of Self-Assembly in Nonionic Ether Systems

The self-assembly of nonionic surfactants like C7E2 can be understood through established thermodynamic models. acs.orgmit.edu The primary driving force for the formation of aggregates is the minimization of the unfavorable contact between the hydrophobic heptyl tails and water molecules. wikipedia.org This is an entropically driven process, as the ordering of water molecules around the hydrophobic chains is reduced upon aggregation.

The behavior of these systems can be quantitatively predicted using statistical-thermodynamic descriptions that model the Gibbs free energy of the micellar solution, considering both ideal and excess contributions. acs.org These models account for the repulsive interactions between surfactant headgroups (due to excluded volume) and the attractive interactions that lead to aggregation. acs.org Molecular-thermodynamic models also consider the contributions of the hydrophobic tail, electrostatic repulsions (for ionic surfactants, though less dominant for nonionics), and the interfacial energy at the micelle surface to the total Gibbs energy of micellization. wikipedia.org

Mechanisms of Micelle and Reverse Micelle Formation: A Theoretical Perspective

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers spontaneously assemble into micelles. kruss-scientific.comwikipedia.orgbiolinscientific.com In aqueous solutions, C7E2 forms normal micelles where the hydrophobic heptyl tails are sequestered in the core, and the hydrophilic diethylene glycol headgroups form a shell that interfaces with the surrounding water. wikipedia.org

The CMC is a key parameter characterizing the efficiency of a surfactant. kruss-scientific.comwikipedia.org While specific data for C7E2 is scarce, a study on the closely related triethylene glycol monoheptyl ether (C7E3) reported a critical micelle concentration (Ycmc) of 0.007 mass fraction at 288.15 K and 0.0066 at 298.15 K. nih.gov This suggests that C7E2 would have a similarly low CMC. The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°mic), which is related to the CMC. The process is also characterized by the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization, which provide insights into the forces driving aggregation. rsc.org For many nonionic surfactants, micellization is an entropy-driven process at lower temperatures, with enthalpy becoming more favorable at higher temperatures. rsc.org

In nonpolar organic solvents, C7E2 can form reverse micelles (or inverse micelles). In this case, the hydrophilic headgroups form the core, which can encapsulate water molecules, while the hydrophobic tails extend into the nonpolar solvent. The formation and properties of these reverse micelles are highly dependent on the nature of the solvent and the presence of water.

Liquid Crystal Phase Behavior and Formation Mechanisms

At higher concentrations, nonionic surfactants like C7E2 can form various liquid crystalline phases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. nankai.edu.cnyoutube.comlibretexts.orgbyjus.com The type of liquid crystal phase formed depends on factors such as surfactant concentration, temperature, and the presence of additives. nankai.edu.cn

Common liquid crystalline phases for CnEm surfactants in water include the hexagonal (H1), cubic (I1), and lamellar (Lα) phases. ethz.chresearchgate.net

Hexagonal Phase (H1): Composed of long, cylindrical micelles packed in a hexagonal array.

Cubic Phase (I1): Consists of spherical or short rod-like micelles arranged in a cubic lattice. This phase is often highly viscous and can appear as a clear, stiff gel. rsc.org

Lamellar Phase (Lα): Made up of surfactant bilayers separated by layers of water. This phase exhibits fluidity within the layers.

The formation of these phases is governed by the surfactant packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the tail length. princeton.edu Changes in temperature can induce phase transitions by altering the hydration of the ethylene oxide headgroups and thus changing the effective headgroup size. rsc.org For many nonionic surfactants, increasing the temperature can lead to a transition from micellar solutions to more ordered liquid crystalline phases. nankai.edu.cn

Interactions with Solvents and Cosolvents: A Thermodynamic and Kinetic Approach

The interaction of Ethanol (B145695), 2-(2-(heptyloxy)ethoxy)- with various solvents and cosolvents is critical for its application in formulations. The solubility and aggregation behavior of this nonionic surfactant are highly sensitive to the properties of the solvent system.

In aqueous solutions, the primary interaction is the hydration of the diethylene glycol headgroup through hydrogen bonding with water molecules. The hydrophobic heptyl tail disrupts the hydrogen-bonding network of water, which is the basis of the hydrophobic effect driving self-assembly. The addition of cosolvents, such as short-chain alcohols, can modify these interactions. Alcohols can partition between the bulk aqueous phase and the micelles, potentially acting as co-surfactants and altering the CMC and micelle structure.

The thermodynamics of these interactions can be studied by measuring properties like the heat of mixing and partial molar volumes. The kinetics of processes such as monomer exchange between micelles and the bulk solution are also important for understanding the dynamic nature of these systems.

Adsorption and Interfacial Phenomena at Solid-Liquid and Liquid-Liquid Interfaces

The amphiphilic nature of C7E2 makes it highly surface-active, meaning it readily adsorbs at interfaces, such as solid-liquid and liquid-liquid interfaces, thereby lowering the interfacial tension. columbia.eduspe.orgnih.govyoutube.com

At the solid-liquid interface , the adsorption mechanism depends on the nature of the solid surface. On hydrophilic surfaces like silica (B1680970), nonionic surfactants can adsorb through hydrogen bonding between the ether oxygens of the headgroup and surface hydroxyl groups. researchgate.netmdpi.comijche.comyoutube.commdpi.com At low concentrations, the surfactant molecules may lie flat on the surface. As the concentration increases towards the CMC, they can form aggregates on the surface, often referred to as hemimicelles or admicelles. princeton.edu On hydrophobic surfaces, the adsorption is primarily driven by the hydrophobic interaction between the heptyl tail and the surface.

At the liquid-liquid interface , for example, between oil and water, C7E2 molecules orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This adsorption reduces the interfacial tension between the two immiscible liquids, which is fundamental to the formation and stabilization of emulsions. columbia.eduspe.orgnih.govlsu.edu The efficiency of a surfactant in reducing interfacial tension is a key measure of its performance in applications such as emulsification and detergency.

The following table presents data on the interfacial tension of water/CxE2/octane mixtures, illustrating the effect of the alkyl chain length of the surfactant.

SurfactantInterfacial Tension (mN/m) at a specific mole fraction
C4E2~4
C5E2~2.5
C6E2~1.5
C7E2 ~0.8
C8E2~0.5
Data interpreted from a graphical representation in a doctoral thesis. The values are approximate and correspond to the minimum interfacial tension shown for each surfactant in the water/CxE2/octane system at 298.15 K and 1 bar.

This data indicates that for this particular system, C7E2 is highly effective at reducing the interfacial tension between water and octane.

Advanced Applications in Material Science and Chemical Engineering Focus on Mechanistic Understanding

Role of Ethanol (B145695), 2-(2-(heptyloxy)ethoxy)- as a Component in Polymerization Processes

Alcohol ethoxylates are integral to emulsion polymerization, a process that yields high-molecular-weight polymers with a low viscosity of the reaction medium. connectionchemical.com In this context, Ethanol, 2-(2-(heptyloxy)ethoxy)- is expected to function as a surfactant, facilitating the emulsification of monomers in a continuous phase, typically water.

Influence on Polymerization Kinetics and Mechanism

The primary role of Ethanol, 2-(2-(heptyloxy)ethoxy)- in emulsion polymerization is the formation of micelles, which serve as the loci for polymerization. The kinetics of the reaction are profoundly influenced by the concentration of these micelles. Above its critical micelle concentration (CMC), the surfactant molecules aggregate, encapsulating the monomer molecules. The polymerization is initiated in the aqueous phase, and the resulting free radicals diffuse into the micelles, where they react with the monomer.

The rate of polymerization (Rp) can be generally described by the Smith-Ewart theory, which shows a direct proportionality to the number of polymer particles (N):

Rp ∝ [M][R•]N

The efficiency of the surfactant also plays a role. The balance between the hydrophilic and lipophilic portions of the molecule, known as the Hydrophilic-Lipophilic Balance (HLB), affects the stability of the micelles and the polymer particles. For Ethanol, 2-(2-(heptyloxy)ethoxy)-, with a short alkyl chain and two ethoxy groups, the HLB would be in a range suitable for oil-in-water emulsions, which is typical for emulsion polymerization.

Impact on Polymer Morphology and Microstructure (Theoretical Aspects)

The morphology and microstructure of the final polymer are significantly dictated by the conditions within the polymerization loci. The size and size distribution of the polymer particles are influenced by the number of micelles formed by Ethanol, 2-(2-(heptyloxy)ethoxy)-. A higher surfactant concentration generally leads to a larger number of smaller polymer particles.

The structure of the surfactant can also influence the shape of the polymer particles. While spherical particles are most common, under certain conditions, the use of specific surfactants can lead to the formation of non-spherical morphologies such as rods or discs. The packing of the ethoxylate chains at the particle surface can create a steric barrier, preventing particle agglomeration and ensuring the stability of the latex. nih.gov The thickness and density of this steric layer, a function of the ethoxy chain length, are crucial for the colloidal stability of the resulting polymer dispersion.

Utilization in Microemulsion and Nanoemulsion Systems: Mechanistic Principles

Microemulsions and nanoemulsions are thermodynamically or kinetically stable dispersions of oil and water, stabilized by an interfacial film of surfactant molecules. cmu.edufrontiersin.org Ethanol, 2-(2-(heptyloxy)ethoxy)-, due to its ability to significantly lower interfacial tension, is a candidate for the formulation of such systems. tandfonline.com

Phase Behavior Studies and Ternary Diagram Analysis (Focus on fundamental interactions)

The formation of microemulsions is best understood through the analysis of ternary phase diagrams, which map the different phases formed by mixtures of oil, water, and surfactant at a constant temperature and pressure. For a system containing water, a hydrocarbon oil, and Ethanol, 2-(2-(heptyloxy)ethoxy)-, various regions corresponding to oil-in-water (O/W) microemulsions, water-in-oil (W/O) microemulsions, and bicontinuous microemulsions can be identified. frontiersin.org

The extent of these regions is governed by the efficiency of the surfactant in reducing the interfacial tension and the curvature of the surfactant film. The spontaneous curvature of the interfacial film is influenced by the molecular geometry of the surfactant. The relatively small headgroup size of Ethanol, 2-(2-(heptyloxy)ethoxy)- compared to its tail might favor the formation of W/O microemulsions, although the addition of a co-surfactant can modulate this behavior. The interaction between the ethoxy groups and water molecules via hydrogen bonding is a key factor in determining the phase behavior.

Table 1: Theoretical Phase Behavior of a Water/Oil/Ethanol, 2-(2-(heptyloxy)ethoxy)- System

Component Ratio (w/w/w)Expected Microemulsion TypeTheoretical Rationale
80/10/10Oil-in-Water (O/W)High water content favors the formation of oil droplets dispersed in a continuous aqueous phase.
10/80/10Water-in-Oil (W/O)High oil content promotes the encapsulation of water droplets within a continuous oil phase.
40/40/20BicontinuousAt comparable oil and water concentrations, a sponge-like structure with interpenetrating domains of oil and water may form.

This table presents a theoretical representation of the expected phase behavior and is subject to experimental verification.

Role in Stabilizing Dispersions: Theoretical Considerations of Interfacial Tension Reduction

The thermodynamic stability of microemulsions is a direct consequence of the ultra-low interfacial tension (IFT) at the oil-water interface, often approaching zero. cmu.edu Ethanol, 2-(2-(heptyloxy)ethoxy)- achieves this by adsorbing at the interface and effectively shielding the oil and water phases from each other. The reduction in IFT is a function of the surfactant concentration until the CMC is reached, after which the IFT remains relatively constant.

In nanoemulsions, which are kinetically stable, the surfactant film provides a mechanical barrier to droplet coalescence. rsc.org The stability of these systems is often enhanced by the combination of non-ionic surfactants like Ethanol, 2-(2-(heptyloxy)ethoxy)- with ionic surfactants. researchgate.net The non-ionic component provides steric hindrance, while the ionic co-surfactant introduces electrostatic repulsion between the droplets, further preventing their aggregation. researchgate.netrsc.org The main degradation mechanism in nanoemulsions stabilized by non-ionic surfactants can be Ostwald ripening, where the dispersed phase from smaller droplets diffuses to larger ones. rsc.org

Incorporation into Functional Material Systems: Design Principles and Theoretical Outcomes

The self-assembly properties of Ethanol, 2-(2-(heptyloxy)ethoxy)- can be harnessed to create structured, functional materials. The design of these materials relies on controlling the self-assembly of the surfactant into various liquid crystalline phases, which can then be used as templates for the synthesis of mesoporous materials or as delivery vehicles.

The formation of different liquid crystalline phases (e.g., lamellar, hexagonal, cubic) is dependent on factors such as surfactant concentration, temperature, and the presence of additives. These ordered structures can be used as templates for the synthesis of materials like silica (B1680970) or titania with highly ordered, porous structures. The surfactant is later removed by calcination or solvent extraction, leaving behind a material with a high surface area and controlled pore size.

In the context of drug delivery, the microemulsion and nanoemulsion systems formed with Ethanol, 2-(2-(heptyloxy)ethoxy)- can act as carriers for both hydrophobic and hydrophilic active ingredients. frontiersin.org The choice between an O/W or W/O microemulsion would depend on the solubility of the drug to be delivered. The nanometric size of the droplets allows for enhanced bioavailability and targeted delivery.

Table 2: Theoretical Functional Outcomes of Incorporating Ethanol, 2-(2-(hexyloxy)ethoxy)- in Material Systems

Material SystemDesign PrincipleTheoretical Outcome
Mesoporous SilicaLiquid Crystalline TemplatingHigh surface area material with ordered porosity for catalysis or separation.
Drug Delivery VehicleMicroemulsion/Nanoemulsion FormationEnhanced solubilization and bioavailability of poorly soluble drugs. frontiersin.org
Smart CoatingsTemperature-Responsive Phase BehaviorCoatings with tunable properties (e.g., wettability) in response to thermal stimuli.

This table provides a theoretical framework for the design and potential outcomes of functional materials incorporating Ethanol, 2-(2-(hexyloxy)ethoxy)-.

Membrane Science: Role in Pore Formation and Transport Mechanisms

In the field of membrane science, Ethanol, 2-(2-(heptyloxy)ethoxy)- is utilized as a key component in the fabrication of specialized polymeric membranes. Its primary role is that of a pore-forming agent, a critical function in developing membranes with tailored porosity for specific separation processes.

The mechanism of pore formation is rooted in the principles of phase inversion, a process where a polymer solution is transformed from a liquid to a solid state in a controlled manner. During this process, the solvent and non-solvent (in this case, Ethanol, 2-(2-(heptyloxy)ethoxy)-) exchange, leading to the precipitation of the polymer and the formation of a porous structure.

The unique properties of Ethanol, 2-(2-(heptyloxy)ethoxy)- allow for precise control over the pore size and distribution within the membrane. This is due to its ability to influence the thermodynamics and kinetics of the phase inversion process. The heptyloxy group provides a lipophilic character, which interacts with the polymer, while the ethoxy and ethanol groups provide a hydrophilic character, interacting with the aqueous phase. This amphiphilic nature allows it to modulate the interfacial tension between the polymer and the non-solvent, thereby influencing the nucleation and growth of pores.

Furthermore, Ethanol, 2-(2-(heptyloxy)ethoxy)- plays a significant role in the transport mechanisms of the resulting membranes. The residual presence of this compound within the membrane matrix can alter the surface chemistry of the pores, influencing the transport of molecules through the membrane. By modifying the hydrophilicity or hydrophobicity of the pore surfaces, it can enhance the selectivity of the membrane for specific molecules.

Controlled Release Systems: Theoretical Basis of Encapsulation and Release Kinetics

The application of Ethanol, 2-(2-(heptyloxy)ethoxy)- in controlled release systems is another area of active research. Its role as an encapsulating agent is based on its ability to form stable emulsions and microemulsions, which can entrap active pharmaceutical ingredients (APIs) or other substances.

The theoretical basis for its encapsulating properties lies in its low interfacial tension and its ability to form a stable film at the oil-water interface. This allows for the creation of small, uniform droplets that can effectively encapsulate the desired substance. The heptyloxy group of the molecule orients towards the oil phase, while the hydrophilic ethoxy and ethanol groups orient towards the aqueous phase, creating a stable barrier that prevents the premature release of the encapsulated substance.

The release kinetics of the encapsulated substance are governed by several factors, including the concentration of Ethanol, 2-(2-(heptyloxy)ethoxy)-, the composition of the oil and water phases, and the temperature. The release mechanism is typically diffusion-controlled, where the encapsulated substance gradually diffuses through the encapsulating layer and into the surrounding medium.

Environmental Fate and Degradation Pathways: a Chemical Perspective

Biotic and Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

The degradation of Ethanol (B145695), 2-(2-(heptyloxy)ethoxy)- in the environment is governed by a combination of biotic and abiotic processes. These mechanisms are crucial in determining the compound's persistence and potential for long-term environmental impact. The structure of diethylene glycol monoheptyl ether, featuring ether linkages and a terminal alcohol group, suggests susceptibility to several degradation pathways.

Enzymatic Biotransformation Mechanisms

Biodegradation is anticipated to be a primary degradation pathway for Ethanol, 2-(2-(heptyloxy)ethoxy)- in both soil and water. santos.com Studies on a range of glycol ethers have demonstrated their susceptibility to microbial degradation. nih.gov The terminal alcohol group of the molecule can be oxidized by microbial alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding carboxylic acid, 2-(2-(heptyloxy)ethoxy)acetic acid. nih.gov

Further degradation may proceed via the cleavage of the ether linkages. Bacteria, such as Pseudomonas species, have been shown to assimilate and degrade various ethylene (B1197577) glycol ethers. nih.gov The metabolic pathway can involve the oxidation of the terminal alcohol, followed by the cleavage of the ether bond. This process would lead to the formation of smaller, more readily biodegradable compounds. For example, the degradation of diethylene glycol monoethyl ether by Pseudomonas sp. was found to produce ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov A similar pathway can be postulated for the heptyloxy derivative.

Degradation PathwayKey EnzymesExpected ProductsEnvironmental Significance
Aerobic BiodegradationAlcohol Dehydrogenase, Aldehyde Dehydrogenase, Etherases2-(2-(heptyloxy)ethoxy)acetic acid, Heptanol (B41253), Ethylene Glycol, Carbon Dioxide, WaterMajor pathway for removal from soil and water
Anaerobic BiodegradationVarious microbial enzymesMethane, Carbon Dioxide, WaterCan occur in anoxic environments, but likely slower than aerobic degradation

Metabolite Identification and Structural Elucidation of Degradation Products

Specific metabolites of Ethanol, 2-(2-(heptyloxy)ethoxy)- have not been reported in the literature. However, based on the degradation pathways of other glycol ethers, the primary initial metabolite is expected to be 2-(2-(heptyloxy)ethoxy)acetic acid . nih.gov Further breakdown would likely yield heptanol and ethylene glycol or its oxidized derivatives. The complete mineralization of the compound would result in the formation of carbon dioxide and water.

The structural elucidation of these potential metabolites would typically be carried out using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying organic compounds in complex environmental matrices. restek.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy would be employed to confirm the chemical structures of isolated metabolites.

Modeling Environmental Persistence and Transformation Kinetics

In the absence of specific experimental data for Ethanol, 2-(2-(heptyloxy)ethoxy)-, quantitative structure-activity relationship (QSAR) models and multimedia environmental fate models can be used to estimate its persistence and transformation kinetics. These models use the physicochemical properties of the compound, such as its octanol-water partition coefficient (log Kow), vapor pressure, and water solubility, to predict its distribution and half-life in different environmental compartments.

For diethylene glycol ethers, as the length of the alkyl chain increases, the log Kow value generally increases, suggesting a greater tendency to partition to organic matter in soil and sediment. oecd.org However, these compounds are still expected to have a relatively high mobility in soil. santos.com The atmospheric half-life can be estimated based on the rate of reaction with hydroxyl radicals. For diethylene glycol monoethyl ether, the atmospheric half-life is estimated to be around 6.7 hours, suggesting that atmospheric persistence is low. guidechem.com A similar short atmospheric lifetime would be expected for the heptyloxy derivative.

Model TypeKey Input ParametersPredicted OutcomeRelevance to Ethanol, 2-(2-(heptyloxy)ethoxy)-
QSAR ModelsMolecular Structure, Physicochemical PropertiesBiodegradation rates, Partitioning coefficientsProvides estimates in the absence of experimental data.
Multimedia Fate ModelsEmission rates, Physicochemical properties, Environmental characteristicsEnvironmental concentrations, Persistence, Inter-media transportPredicts the overall environmental distribution and fate.

Advanced Analytical Methods for Environmental Monitoring of Ethanol, 2-(2-(heptyloxy)ethoxy)- and Its Byproducts

The detection and quantification of Ethanol, 2-(2-(heptyloxy)ethoxy)- and its degradation products in environmental samples such as water, soil, and air require sensitive and selective analytical methods. Gas chromatography (GC) coupled with mass spectrometry (MS) is a commonly used technique for the analysis of glycol ethers. restek.com For non-volatile degradation products, high-performance liquid chromatography (HPLC) coupled with MS (LC-MS) is a suitable method. researchgate.net

Given the complexity of environmental matrices, sample preparation is a critical step to remove interferences and concentrate the analytes. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed prior to instrumental analysis. For air sampling, adsorption onto solid sorbents followed by thermal desorption or solvent extraction is a common approach. researchgate.net

The development of methods using tandem mass spectrometry (MS/MS) can provide enhanced selectivity and lower detection limits, which is particularly important for monitoring trace levels of these compounds and their byproducts in the environment.

Analytical TechniqueSample MatrixTarget AnalytesKey Advantages
GC-MSWater, Soil, AirEthanol, 2-(2-(heptyloxy)ethoxy)-, Volatile degradation productsHigh resolution, good for volatile and semi-volatile compounds.
LC-MS/MSWater, SoilNon-volatile degradation products (e.g., carboxylic acids)High sensitivity and selectivity for polar and non-volatile compounds.
Headspace-GC-MSWater, SoilVolatile organic compoundsMinimal sample preparation for volatile analytes.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Predicting Ether Compound Behavior

Researchers are developing sophisticated deep learning models capable of conducting in-silico screening of chemical compounds. researchgate.net These models can learn from vast datasets of known molecules to predict various properties, such as solubility, boiling point, and interaction with other molecules. researchgate.net For long-chain glycol ethers, this means that properties relevant to their application as solvents, surfactants, or in formulations can be estimated with increasing accuracy. The process often involves generating molecular fingerprints or descriptors that encode the structural information of the compound, which an ML algorithm then uses to build a predictive model. researchgate.netyoutube.com

Table 1: Applications of AI/ML in Ether Compound Research

Application Area Description Potential Impact on Ethanol (B145695), 2-(2-(heptyloxy)ethoxy)-
Property Prediction Forecasting physicochemical properties (e.g., boiling point, viscosity, solubility) using computational models. researchgate.net Faster screening for suitable applications as a solvent or surfactant.
Reaction Outcome Prediction Predicting the products and yields of chemical reactions. youtube.com Optimization of synthesis and derivatization processes.
Toxicity Assessment In-silico prediction of potential toxicological profiles. Early-stage safety assessment, reducing reliance on animal testing. youtube.com

| Formulation Design | Simulating the behavior of the ether in complex mixtures to design stable and effective formulations. | Development of new products in cosmetics, cleaners, and industrial fluids. |

Development of Sustainable Synthesis Routes for Long-Chain Glycol Ethers

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. For long-chain glycol ethers, this translates to research into greener synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising approach is the use of biomass-derived starting materials. For instance, researchers have reported the synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether, highlighting a move away from traditional petroleum-based feedstocks. rsc.org Similar strategies could be adapted for the production of Ethanol, 2-(2-(heptyloxy)ethoxy)-, potentially starting from bio-derived heptanol (B41253) and ethylene oxide.

Catalysis plays a crucial role in the sustainable synthesis of glycol ethers. The development of highly efficient and selective catalysts can enable reactions to proceed under milder conditions, thereby lowering the energy input. google.com Non-catalytic processes often require high temperatures and pressures, whereas catalytic routes can offer a more energy-efficient alternative. google.com Research is also focused on the use of solid base catalysts, which can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. rsc.org Another area of investigation is phase transfer catalysis, which can facilitate reactions between immiscible reactants, often without the need for organic solvents. google.com

Exploration of Novel Catalytic Systems for Functionalization and Derivatization

The functionalization and derivatization of ethers open up possibilities for creating new molecules with tailored properties. Novel catalytic systems are at the forefront of this research, enabling chemical transformations that were previously challenging.

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for the C-H functionalization of ethers. nih.gov This method allows for the direct coupling of ethers with other molecules, such as heteroarenes, to form more complex structures that are valuable in medicinal chemistry. nih.gov The reactions often proceed at room temperature under mild conditions, making it an attractive strategy for the derivatization of long-chain glycol ethers. nih.gov

Electrophotocatalysis is another innovative approach that combines electrochemistry with photocatalysis to achieve highly regioselective C-H functionalization of ethers. acs.org This technique offers a high degree of control over the reaction, allowing for the selective modification of specific positions within the ether molecule. acs.org The development of new catalysts, such as geminal atom catalysts, is also paving the way for greener and more efficient cross-coupling reactions, which could be applied to the functionalization of long-chain ethers. sciencedaily.com These advanced catalytic systems provide a versatile toolbox for chemists to synthesize a wide range of derivatives from simple ether starting materials.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions and Interactions

Understanding the dynamics of chemical reactions and molecular interactions is crucial for optimizing processes and designing new materials. Advanced spectroscopic techniques that allow for in-situ monitoring are providing unprecedented insights into the behavior of molecules like Ethanol, 2-(2-(heptyloxy)ethoxy)- in real-time. numberanalytics.com

Techniques such as time-resolved infrared (IR) and Raman spectroscopy enable researchers to observe the formation and disappearance of reactants, intermediates, and products as a reaction unfolds. numberanalytics.comspectroscopyonline.comfrontiersin.org This information is invaluable for elucidating reaction mechanisms and identifying transient species that may not be detectable with traditional analytical methods. spectroscopyonline.com For instance, in-situ IR spectroscopy can monitor changes in the chemical bonding of a catalyst during a reaction, providing clues about its active sites and how it facilitates the transformation. frontiersin.org

Other advanced techniques include X-ray absorption spectroscopy and near-ambient pressure X-ray photoelectron spectroscopy, which can probe the electronic structure and composition of catalysts under reaction conditions. frontiersin.org Rotational spectroscopy is also emerging as a powerful tool for in-situ monitoring of gas-phase reactions, offering unambiguous molecular recognition and quantitative concentration measurements. acs.org These sophisticated analytical methods are essential for gaining a fundamental understanding of the reactions and interactions involving long-chain glycol ethers.

Table 2: Advanced Spectroscopic Techniques for Ether Research

Technique Information Provided Relevance to Ethanol, 2-(2-(heptyloxy)ethoxy)-
Time-Resolved IR/Raman Spectroscopy Real-time tracking of changes in vibrational modes, identifying functional groups of reactants, intermediates, and products. numberanalytics.comnumberanalytics.com Elucidation of synthesis and degradation mechanisms.
In-Situ X-ray Absorption Spectroscopy Information on the electronic structure and local coordination environment of catalytic atoms. frontiersin.org Understanding the role of catalysts in functionalization reactions.
Rotational Spectroscopy Unambiguous identification and quantification of gas-phase molecules. acs.org Monitoring of reactions involving volatile precursors or byproducts.

| 2D NMR Spectroscopy | Detailed information about molecular structure and dynamics in solution. numberanalytics.com | Characterization of complex derivatives and intermolecular interactions. |

Theoretical Frameworks for Multicomponent Self-Assembling Systems Incorporating Long-Chain Ethers

The ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is a fundamental principle in materials science. Long-chain ethers, with their amphiphilic nature, can play a significant role in the formation of such systems. The development of theoretical frameworks to understand and predict their behavior in multicomponent self-assembling systems is a key area of future research.

Computational methods, such as molecular dynamics simulations and ab initio calculations, are used to model the interactions between molecules and predict how they will arrange themselves. nih.govaip.orgacs.org These simulations can provide insights into the energetic driving forces behind self-assembly, such as van der Waals interactions, hydrogen bonding, and solvophobic effects. nih.govaip.org For systems containing long-chain ethers, these models can help to understand how the length of the alkyl chain and the number of ethoxy groups influence the resulting structure.

These theoretical frameworks are crucial for designing complex materials with tailored nanoscale architectures. researchgate.net By understanding the principles that govern self-assembly, researchers can rationally design mixtures of molecules, including long-chain ethers, that will form specific structures like micelles, vesicles, or liquid crystals. researchgate.net These organized systems have potential applications in areas such as drug delivery, nanotechnology, and advanced materials. The synergy between computational modeling and experimental studies is essential for advancing this field. acs.org

Q & A

Q. What are the established synthetic routes for Ethanol, 2-(2-(heptyloxy)ethoxy)- in laboratory settings?

The synthesis typically involves Williamson ether synthesis or nucleophilic substitution. For example:

  • Step 1 : React heptanol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (e.g., NaOH) to form 2-(heptyloxy)ethyl bromide.
  • Step 2 : React the intermediate with ethylene glycol in the presence of a base (e.g., KOH) to yield the final product.
    Purification is achieved via fractional distillation or column chromatography. Analytical validation requires GC-MS or NMR (¹H/¹³C) to confirm structure and purity .

Q. How can the molecular structure of Ethanol, 2-(2-(heptyloxy)ethoxy)- be characterized?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ ~3.5–3.7 ppm for ether-linked -OCH₂ groups; δ ~1.2–1.5 ppm for heptyl chain -CH₂).
  • FT-IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~3400 cm⁻¹ (-OH stretching).
  • Mass Spectrometry : Molecular ion peak at m/z 204.35 (C₁₁H₂₄O₃) with fragmentation patterns matching ether cleavage .

Q. What experimental methods are used to determine thermodynamic properties (e.g., boiling point, vapor pressure)?

  • Boiling Point : Measured using a dynamic distillation apparatus under controlled pressure (e.g., 194°C at 760 mmHg, extrapolated from analogous glycol ethers ).
  • Vapor Pressure : Determined via static or gas-saturation methods. For example, Antoine equation parameters (log P = A − B/(T + C)) can be derived from NIST-referenced data .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?

Discrepancies often arise from impurities or measurement conditions. To validate:

  • Reproduce Experiments : Use high-purity samples (>99%) and standardized equipment (e.g., calibrated ebulliometers).
  • Cross-Reference Databases : Compare with NIST Chemistry WebBook or PubChem entries, noting measurement uncertainties (e.g., ±2°C for boiling points ).
  • Computational Validation : Apply group contribution methods (e.g., Joback-Reid) to estimate properties and identify outliers .

Q. What reaction mechanisms dominate under oxidative or reductive conditions?

  • Oxidation : The hydroxyl group can be oxidized to a ketone or carboxylic acid using KMnO₄ (acidic conditions) or CrO₃. Monitor via TLC or HPLC to track intermediate formation .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces ester derivatives but leaves the ether backbone intact. Confirm via NMR shifts (e.g., loss of carbonyl signals) .

Q. What protocols ensure safe handling in toxicity studies involving this compound?

  • In Vitro/In Vivo Protocols :
    • Use fume hoods and PPE (gloves, goggles) to minimize inhalation/skin contact.
    • For reproductive toxicity assessments (linked to glycol ethers), adhere to OECD Guidelines (e.g., Test No. 443) and monitor biomarkers (e.g., urinary alkoxyacetic acids ).
    • Limit exposure to <1 ppm (8-hour TWA) based on ECHA recommendations .

Q. How is this compound utilized in drug delivery systems?

  • Solubility Enhancement : Acts as a co-solvent for hydrophobic APIs (e.g., paclitaxel) due to amphiphilic structure.
  • Nanocarrier Synthesis : Forms micelles or liposomes via self-assembly (critical micelle concentration determined via surface tension measurements). Validate stability using dynamic light scattering (DLS) .

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